molecular formula C22H23N3O3S2 B2895188 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-80-4

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2895188
CAS RN: 941997-80-4
M. Wt: 441.56
InChI Key: IOIFXTMVRBNWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Synthesis and Biological Testing

Thiazole and its derivatives have been explored for their antimicrobial properties. For example, the synthesis of new thiazole compounds has been reported, demonstrating significant in vitro antimicrobial activity against bacterial and fungal strains. Such activities suggest the potential application of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide derivatives in developing antimicrobial agents (Wardkhan et al., 2008).

Cancer Research

Antitumor Potential

The compound's derivatives have been investigated for their antitumor activity. In particular, studies focusing on the synthesis of thiazole derivatives and their testing against cancer cell lines have revealed promising results. This indicates the compound's potential application in cancer research, offering a pathway to novel anticancer drugs (Havrylyuk et al., 2013).

Biological Interactions

Adenosine Receptor Antagonism

Research on thiazole and thiadiazole derivatives has shown their potential as selective antagonists for human adenosine A3 receptors. Such findings suggest that derivatives of this compound could be valuable in studying adenosine receptor-mediated biological processes, possibly contributing to the development of therapeutics for conditions influenced by these receptors (Jung et al., 2004).

Pharmaceutical Chemistry

Synthesis and Pharmacological Assessment

The compound's derivatives have been synthesized and assessed for various pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Such studies indicate the compound's potential application in pharmaceutical chemistry, where derivatives could be developed into drugs for treating multiple conditions (Rani et al., 2016).

properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15(16-7-4-3-5-8-16)23-20(26)12-18-13-29-22(25-18)30-14-21(27)24-17-9-6-10-19(11-17)28-2/h3-11,13,15H,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIFXTMVRBNWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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